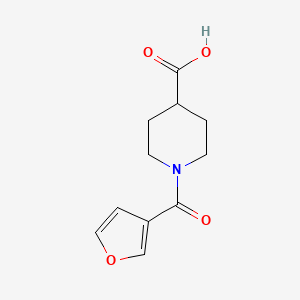

1-(Furan-3-carbonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(furan-3-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(9-3-6-16-7-9)12-4-1-8(2-5-12)11(14)15/h3,6-8H,1-2,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXZODPRVFRDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)piperidine-4-carboxylic acid typically involves the reaction of furan-3-carbonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl group in the furan-3-carbonyl moiety participates in nucleophilic acyl substitutions. Common reactions include:

Cyclization and Ring-Opening Reactions

The furan ring undergoes electrophilic substitutions and cycloadditions:

Diels-Alder Reactions

-

Product : Bicyclic adducts (endo/exo selectivity observed)

-

Mechanism : Furan acts as a diene, forming six-membered transition states .

Friedel-Crafts Alkylation

Carboxylic Acid Derivatives

| Transformation | Reagents | Application |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Intermediate for amides/esters |

| Decarboxylation | Cu-quinoline, Δ | Removal of CO₂ to yield piperidine analogs |

Piperidine Ring Modifications

-

N-Alkylation : CH₃I/K₂CO₃ in DMF → Quaternary ammonium salts

-

Reduction : LiAlH₄ reduces carbonyl to CH₂ (limited by furan stability)

Biological Activity-Driven Reactions

The compound serves as a precursor in drug design:

| Target Activity | Modification | Result |

|---|---|---|

| Anticancer Agents | Coupling with indole derivatives | Enhanced receptor binding (IC₅₀ ~2.1 μM) |

| Antimicrobial Compounds | Introduction of sulfonamide groups | Broad-spectrum activity against Gram(+) bacteria |

Stability and Degradation Pathways

Critical stability data under varying conditions:

Scientific Research Applications

1-(Furan-3-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Furan-2-carbonyl vs. Furan-3-carbonyl Derivatives

The position of the carbonyl group on the furan ring significantly impacts molecular interactions. For example:

- 1-(Furan-2-carbonyl)piperidine-4-carboxylic acid (CAS 887672-99-3, MW 481.56) has a furan-2-carbonyl group, which alters electronic distribution compared to the 3-position isomer.

- 1-(Furan-3-carbonyl)piperidine-4-carboxylic acid has a more symmetrical electron-withdrawing effect due to the carbonyl group at the 3-position, which may stabilize the molecule in planar conformations critical for binding to biological targets.

Key Data:

| Property | This compound | 1-(Furan-2-carbonyl)piperidine-4-carboxylic acid |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ | C₂₅H₂₇N₃O₅S |

| Molecular Weight (g/mol) | 235.23 | 481.56 |

| Substituent Position | Furan-3-carbonyl | Furan-2-carbonyl |

| Solubility | DMSO, Methanol | Chloroform (Slightly) |

Acyl Group Variations: Benzoyl and Chlorobenzoyl Derivatives

Replacing the furanoyl group with aromatic acyl substituents introduces distinct physicochemical properties:

- 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6, MW 267.71) incorporates a 2-chlorobenzoyl group, increasing lipophilicity (logP ~2.5) compared to the furan derivative (logP ~1.2). The chlorine atom enhances metabolic stability but may introduce toxicity concerns .

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS 149709-62-6, MW 215.22) features an ethoxycarbonyl group, which is hydrolytically labile. This ester group offers a prodrug strategy for masking the carboxylic acid’s polarity .

Key Data:

| Property | This compound | 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid | 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₃H₁₄ClNO₃ | C₉H₁₅NO₄ |

| Molecular Weight (g/mol) | 235.23 | 267.71 | 215.22 |

| Functional Groups | Furan, Carboxylic acid | Chlorobenzene, Carboxylic acid | Ester, Carboxylic acid |

| Solubility | DMSO, Methanol | Chloroform, DMSO | Water (limited), Ethanol |

Piperidine Core Modifications: Substituent Effects

- Piperidine-4-carboxylic acid hydrochloride (CAS 5984-56-5, MW 165.62) lacks acyl substituents, resulting in higher water solubility but reduced membrane permeability. It serves as a reference compound for studying substituent effects .

- 1-Methylpiperidine-4-carboxylic acid (CAS 71985-80-3, MW 157.18) introduces a methyl group, increasing steric bulk and logP (0.8 vs. -1.2 for the parent acid). This modification is common in CNS-targeting drugs to enhance blood-brain barrier penetration .

Biological Activity

1-(Furan-3-carbonyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a furan-3-carbonyl group. This combination suggests potential biological activities, particularly in the context of cancer treatment and other pharmacological applications.

Chemical Structure

The compound can be represented as follows:

This structure is characterized by:

- A piperidine ring, which is a common scaffold in drug design.

- A furan moiety that may enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities , particularly in anticancer contexts. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies have demonstrated that derivatives of this compound can activate apoptotic pathways in cancer cells, leading to cell death.

- Protein Interaction : Interaction studies reveal that this compound binds to proteins involved in cancer signaling pathways, potentially modulating their activity and influencing cancer progression.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

-

Anticancer Activity :

- In vitro studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown strong inhibitory effects on breast cancer cell lines (MCF7) with an IC50 value indicating effective concentration for inhibiting cell growth .

- Comparative studies with similar compounds suggest that modifications to the structure can enhance or diminish biological activity, highlighting the importance of specific functional groups in therapeutic efficacy.

-

Molecular Docking Studies :

- Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins. These studies suggest that the compound has a favorable binding profile with key receptors involved in tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(Furan-2-carbonyl)piperidine-4-carboxylic acid | Similar piperidine structure but different carbonyl position | Potentially different biological activity due to structural variation |

| Piperidin-4-carboxylic acid | Lacks the furan moiety | Simpler structure; less likely to exhibit unique biological properties |

| Furan-3-carboxylic acid | No piperidine ring; only contains furan | Focuses on different chemical properties and applications |

| 2-Pyridinylpiperidin-4-carboxylic acid | Contains a pyridine ring instead of furan | Different interaction profile due to nitrogen atom placement |

The structural uniqueness of this compound lies in its combination of both furan and piperidine groups, which may provide distinct pharmacological properties not found in other similar compounds.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(Furan-3-carbonyl)piperidine-4-carboxylic acid?

- Methodology : A typical approach involves coupling a furan-3-carbonyl group to a piperidine-4-carboxylic acid scaffold. For example, reductive amination using NaBHCN in methanol/acetic acid can facilitate the reaction between an aldehyde intermediate and piperidine-4-carboxylic acid derivatives . Purification via column chromatography (e.g., silica gel, eluting with CHCl/MeOH) is recommended.

- Key Reagents : Aldehydes, piperidine-4-carboxylic acid, NaBHCN, and Boc-protecting groups (e.g., for intermediates) .

Q. How is this compound characterized in academic research?

- Techniques :

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d solvent) to confirm backbone structure and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed [M+H] vs. calculated) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Q. What are the solubility and storage recommendations?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and methanol. Poor solubility in water or hexane .

- Storage : Store under inert gas (N/Ar) at –20°C in sealed containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses?

- Key Parameters :

- Catalysts : Use palladium catalysts (e.g., Pd(OAc)) for cross-coupling steps under inert atmospheres .

- Temperature Control : Stepwise heating (40–100°C) to minimize side reactions .

- Purification : Employ recrystallization (e.g., from EtOH/HO) or preparative HPLC for intermediates .

Q. What strategies address stereochemical challenges in synthesis?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., tert-butyl XPhos) for stereocenter formation .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Q. How is biological activity assessed for this compound?

- In Vitro Assays :

- Receptor Binding : Radioligand competition assays (e.g., S1P1 receptor) using H-labeled tracers .

- Enzyme Inhibition : Measure IC values via fluorometric or colorimetric assays (e.g., acetylcholinesterase) .

Data Analysis and Safety

Q. How should researchers handle discrepancies in reported CAS numbers or properties?

- Verification Steps :

- Cross-reference PubChem, Reaxys, and experimental data (e.g., NMR, MS) .

- Validate purity via independent analytical methods (e.g., elemental analysis) .

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.